molecular formula C13H20O2 B7901433 2,6-Dimethyl-4-n-propoxyphenethyl alcohol

2,6-Dimethyl-4-n-propoxyphenethyl alcohol

Cat. No.: B7901433
M. Wt: 208.30 g/mol
InChI Key: XMNGJQJJNFYLPZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-n-propoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2. It is a phenethyl alcohol derivative characterized by the presence of two methyl groups at the 2 and 6 positions, and a propoxy group at the 4 position on the benzene ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts alkylation reaction with ethylene oxide to introduce the phenethyl alcohol moiety.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as aluminum chloride can be used to facilitate the Friedel-Crafts reaction, and purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dimethyl-4-n-propoxyphenethyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl alcohol moiety can form hydrogen bonds with active sites, while the propoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and elicit biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the propoxy and phenethyl alcohol groups.

    4-n-Propoxyphenol: Lacks the dimethyl and phenethyl alcohol groups.

    Phenethyl alcohol: Lacks the dimethyl and propoxy groups.

Uniqueness

2,6-Dimethyl-4-n-propoxyphenethyl alcohol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the propoxy and phenethyl alcohol groups, along with the dimethyl substitutions, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,6-dimethyl-4-propoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-7-15-12-8-10(2)13(5-6-14)11(3)9-12/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGJQJJNFYLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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